2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane
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Overview
Description
2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms The presence of phenyl and phenylethenyl groups in the structure adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane typically involves the reaction of a suitable dithiol with a phenyl-substituted alkene. One common method is the reaction of 1,2-dithiolane with styrene under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dithiol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl and phenylethenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and phenylethenyl derivatives.
Scientific Research Applications
2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The phenyl and phenylethenyl groups contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A related compound with a hydroxyl group instead of the dithiolane ring.
2-Phenylethyl mercaptan: Contains a thiol group and is used in similar applications.
2-Phenylindole: A compound with a different heterocyclic structure but similar aromatic properties.
Uniqueness
2-Phenyl-2-(2-phenylethenyl)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of phenyl and phenylethenyl groups further enhances its versatility and applicability in various fields.
Properties
CAS No. |
359404-08-3 |
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Molecular Formula |
C17H16S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-phenyl-2-(2-phenylethenyl)-1,3-dithiolane |
InChI |
InChI=1S/C17H16S2/c1-3-7-15(8-4-1)11-12-17(18-13-14-19-17)16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
XNUPFJCITDHRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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